Pyruvate Carboxylase-IN-4

Enzyme inhibition Pyruvate carboxylase α-Hydroxycinnamic acids

Non-selective inhibitors compromise pyruvate carboxylase studies. Pyruvate Carboxylase-IN-4 is a selective CT-domain inhibitor with defined kinetics. • Competitive vs pyruvate (Ki=0.74 μM), mixed-type vs ATP for two-site mechanistic studies • Clean selectivity: no significant inhibition of hCA II, MMP-2, MDH, or LDH • Validated against S. aureus PC for bacterial metabolism, virulence & anaplerosis research • Quinoline scaffold (IC₅₀=4.3 μM) suitable for medicinal chemistry optimization Supplied with CoA; ambient global shipping.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
Cat. No. B12366675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvate Carboxylase-IN-4
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=C(C(=O)O)O
InChIInChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7,14H,(H,15,16)/b11-7-
InChIKeyPQZOUJKJYOMYQY-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (Z)-2-Hydroxy-3-Quinolin-2-ylprop-2-enoic Acid


(Z)-2-Hydroxy-3-quinolin-2-ylprop-2-enoic acid (CAS 500293-88-9) is an α-hydroxycinnamic acid derivative that functions as a selective, small-molecule inhibitor of pyruvate carboxylase (PC) [1]. The compound possesses a molecular weight of 215.20 g/mol and features a quinoline moiety linked to a 2-hydroxypropenoic acid scaffold . It acts as a competitive inhibitor with respect to pyruvate, targeting the carboxyltransferase (CT) domain of PC [1].

Why (Z)-2-Hydroxy-3-Quinolin-2-ylprop-2-enoic Acid Is Irreplaceable


Although the α-hydroxycinnamic acid scaffold is common to a series of pyruvate carboxylase inhibitors, simple substitution of the aromatic moiety leads to significant divergence in both inhibitory potency and mechanism [1]. The quinolin-2-yl group present in this compound confers a Ki of 0.74 μM and a competitive inhibition profile with respect to pyruvate—characteristics that are not retained by phenyl, thienylphenyl, or hydroxyphenyl analogs [1]. Moreover, the quinoline derivative exhibits a clean selectivity profile against human carbonic anhydrase II, MMP‑2, malate dehydrogenase, and lactate dehydrogenase, whereas other α‑hydroxycinnamic acids may display differing off‑target liabilities [1]. Consequently, procurement of the specific quinoline‑containing isomer is mandatory for experiments requiring defined CT‑domain targeting and predictable in vitro selectivity.

Evidence Guide: (Z)-2-Hydroxy-3-Quinolin-2-ylprop-2-enoic Acid


Pyruvate Carboxylase Inhibition Potency Comparison

Compound 8v ((Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid) inhibits Staphylococcus aureus pyruvate carboxylase with an IC₅₀ of 4.3 ± 1.5 μM and a Kᵢ of 0.74 μM [1]. In the same study, the most potent inhibitor of the series, 3,3′-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u), exhibited an IC₅₀ of 3.0 ± 1.0 μM, placing 8v as the second most potent compound among 21 α-hydroxycinnamic acids tested [1].

Enzyme inhibition Pyruvate carboxylase α-Hydroxycinnamic acids

Mechanism: Competitive vs. Pyruvate, Mixed vs. ATP

Compound 8v is a competitive inhibitor with respect to pyruvate (Kᵢ = 0.74 μM) and a mixed‑type inhibitor with respect to ATP, demonstrating that it specifically targets the carboxyltransferase (CT) domain of pyruvate carboxylase [1]. This dual kinetic behavior is not observed for many α-hydroxycinnamic acids lacking the quinoline substituent, which often show different patterns of inhibition [1].

Enzyme kinetics Mechanism of action Carboxyltransferase domain

Selectivity Profile: Minimal Off-Target Activity

Compound 8v does not significantly inhibit human carbonic anhydrase II, matrix metalloproteinase‑2, malate dehydrogenase, or lactate dehydrogenase [1]. In contrast, several other pyruvate carboxylase inhibitors, such as α‑cyano‑4‑hydroxycinnamic acid, are known to inhibit monocarboxylate transporters and carbonic anhydrases, introducing confounding effects in cellular assays [2].

Selectivity Off‑target screening Carbonic anhydrase II

Purity Specifications and Commercial Availability

The compound is commercially available as (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid (CAS 500293-88-9) with a certified purity of 95% . It is supplied with full analytical documentation including NMR spectra (¹H and ¹³C in d₆‑DMSO) and hazard information (H302, H315, H319, H335) [1].

Procurement Purity Analytical specifications

Application Scenarios: (Z)-2-Hydroxy-3-Quinolin-2-ylprop-2-enoic Acid


Pyruvate Carboxylase Enzymology Studies

The compound is ideal for kinetic and mechanistic investigations of pyruvate carboxylase, particularly studies focused on the carboxyltransferase domain. Its competitive inhibition with respect to pyruvate (Kᵢ = 0.74 μM) and mixed‑type inhibition with respect to ATP provide a precise tool for dissecting the enzyme’s two‑site catalytic mechanism [1].

S. aureus Metabolic Research

Because the inhibitor was validated against S. aureus PC, it is directly applicable to studies of bacterial metabolism and anaplerosis. Researchers investigating S. aureus virulence, biofilm formation, or antibiotic susceptibility can use this compound to interrogate the role of PC in these processes without confounding off‑target effects on human enzymes [1].

Anaplerotic Drug Discovery and Optimization

The defined selectivity profile and moderate potency (IC₅₀ = 4.3 μM) make the compound a suitable starting point for medicinal chemistry optimization. Its quinoline scaffold can be further derivatized to improve potency, pharmacokinetic properties, or species specificity while maintaining the favorable selectivity window [1].

Chemical Biology Tools for CT Domain Research

The unique inhibition pattern (competitive vs pyruvate, mixed vs ATP) positions the compound as a chemical probe for CT‑domain function in various organisms. It can be used in combination with biotin‑ or fluorophore‑conjugated derivatives for target engagement studies, pull‑down assays, or fluorescence polarization assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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